molecular formula C16H9N5S B2511021 2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile CAS No. 861210-74-4

2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile

Cat. No.: B2511021
CAS No.: 861210-74-4
M. Wt: 303.34
InChI Key: UNUKRCHDNNTDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile is a complex organic compound that features a combination of thiophene, pyrimidine, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-(2-thienyl)-2-pyrimidinylamine with pyrrole-2-carbaldehyde in the presence of a base, followed by the addition of malononitrile. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: In materials science, it is explored for use in organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices.

Mechanism of Action

The mechanism of action of 2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring but differ in their functional groups and overall structure.

    Pyrimidine Derivatives: Examples include 2-thiopyrimidine and 4,6-diamino-2-thiopyrimidine, which have similar core structures but different substituents.

    Pyrrole Derivatives: Compounds such as pyrrole-2-carboxaldehyde and 1-methylpyrrole have the pyrrole ring but vary in their functional groups.

Uniqueness

2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5S/c17-10-12(11-18)9-13-3-1-7-21(13)16-19-6-5-14(20-16)15-4-2-8-22-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUKRCHDNNTDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C(C#N)C#N)C2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.